molecular formula C19H21N3O3 B11001800 N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide

N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide

Cat. No.: B11001800
M. Wt: 339.4 g/mol
InChI Key: FMRALKUOOFQFGS-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide typically involves the condensation of 1H-benzimidazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 1-bromo-3-chloropropane to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Known for its anticancer properties.

    N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Exhibits anti-inflammatory activity.

    1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: Used in the synthesis of indole derivatives.

Uniqueness

N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H21N3O3/c1-4-13(18-20-14-7-5-6-8-15(14)21-18)22-19(23)12-9-10-16(24-2)17(11-12)25-3/h5-11,13H,4H2,1-3H3,(H,20,21)(H,22,23)

InChI Key

FMRALKUOOFQFGS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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